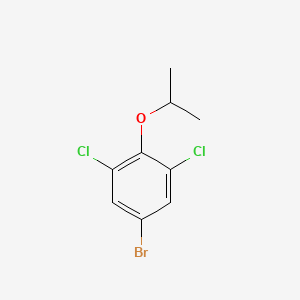

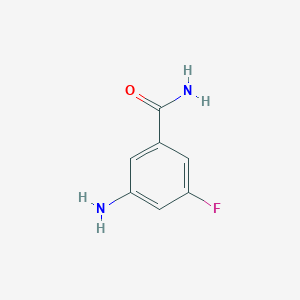

3-氨基-5-氟苯甲酰胺

描述

3-Amino-5-fluorobenzamide is a chemical compound with the molecular formula C7H7FN2O . It has a molecular weight of 154.14 . The compound is a pale-yellow to yellow-brown solid .

Molecular Structure Analysis

The InChI code for 3-Amino-5-fluorobenzamide is 1S/C7H7FN2O/c8-5-1-4(7(10)11)2-6(9)3-5/h1-3H,9H2,(H2,10,11) . This code provides a specific description of the molecular structure of the compound.Physical and Chemical Properties Analysis

3-Amino-5-fluorobenzamide is a pale-yellow to yellow-brown solid . It should be stored at a temperature of 2-8°C .科学研究应用

σ 受体的 PET 成像

- 在 PET 成像中的应用:N-(N-苄基哌啶-4-基)-2-[18F]氟苯甲酰胺,3-氨基-5-氟苯甲酰胺的衍生物,已被合成并显示出选择性地结合到 σ 受体。该化合物有可能作为 PET 成像 σ 受体的配体在人体中使用,从而深入了解神经受体动力学 (Shiue 等,1997).

生物分布和药代动力学

- 衍生物的 MRI 评估:使用 MRI 对 3-氨基-5-氟苯甲酰胺的氟化衍生物进行了研究,以了解其在荷瘤大鼠中的生物分布和药代动力学。该研究发现腺癌中信号异质,表明肿瘤特异性递送存在挑战 (Brix 等,2005).

DNA 修复和细胞效应

- 在 DNA 修复中的作用:3-氨基苯甲酰胺,一种与 3-氨基-5-氟苯甲酰胺相关的化合物,已被用来研究其在 DNA 修复中的作用。研究表明在不同浓度下具有矛盾的作用,并表明其细胞效应很复杂,包括刺激修复复制,而不会增加损伤部位的切除 (Cleaver 等,1985).

血清素受体成像

- 血清素受体配体:已经对与 3-氨基-5-氟苯甲酰胺在结构上相关的化合物进行了研究,特别是针对血清素-5HT2 受体。这些化合物显示出作为 γ 发射断层扫描和 PET 成像示踪剂的希望,有助于神经系统疾病的研究 (Mertens 等,1994).

细胞代谢效应

- 对细胞代谢的影响:对 3-氨基-5-氟苯甲酰胺衍生物的研究揭示了对细胞代谢的显着影响。这些影响包括对葡萄糖代谢、DNA 合成和细胞活力的影响,突出了这些化合物影响的细胞过程的广泛范围 (Milam & Cleaver, 1984).

安全和危害

The compound is considered hazardous. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is also harmful if swallowed . Safety measures include avoiding breathing dust, washing skin thoroughly after handling, and using only outdoors or in a well-ventilated area .

作用机制

Target of Action

The primary target of 3-Amino-5-fluorobenzamide is currently under investigation. It has been found to be structurally similar to rineterkib , which is an inhibitor of extracellular signal-regulated kinase (ERK) . ERK plays a crucial role in regulating cell processes such as proliferation, differentiation, and cell cycle progression.

Mode of Action

The exact mode of action of 3-Amino-5-fluorobenzamide is not yet fully understood. Given its structural similarity to Rineterkib, it may interact with its targets in a similar manner. Rineterkib inhibits ERK, thereby disrupting the signaling pathways that regulate cell processes .

Biochemical Pathways

Based on its potential target, it may influence the erk signaling pathway . This pathway is involved in various cellular processes, including cell proliferation, differentiation, and survival.

Pharmacokinetics

It is known that the compound has a molecular weight of 15414 , which may influence its bioavailability and distribution in the body.

Result of Action

The molecular and cellular effects of 3-Amino-5-fluorobenzamide’s action are currently under investigation. Given its potential inhibitory effect on ERK, it may influence cell proliferation, differentiation, and survival .

Action Environment

The influence of environmental factors on the action, efficacy, and stability of 3-Amino-5-fluorobenzamide is not yet fully understood. Factors such as temperature, pH, and the presence of other molecules could potentially affect its stability and efficacy. For instance, it is recommended that the compound be stored at a temperature of 2-8°C .

生化分析

Biochemical Properties

3-Amino-5-fluorobenzamide plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. It has been observed to interact with enzymes such as poly(ADP-ribose) polymerase (PARP), which is involved in DNA repair mechanisms. The interaction between 3-Amino-5-fluorobenzamide and PARP can inhibit the enzyme’s activity, leading to an accumulation of DNA damage in cells . Additionally, 3-Amino-5-fluorobenzamide may interact with other proteins involved in cellular stress responses, further influencing cellular homeostasis.

Cellular Effects

The effects of 3-Amino-5-fluorobenzamide on various cell types and cellular processes are profound. In cancer cells, for instance, the inhibition of PARP by 3-Amino-5-fluorobenzamide can lead to increased sensitivity to DNA-damaging agents, making it a potential candidate for combination therapies. This compound also affects cell signaling pathways, such as the p53 pathway, which is crucial for cell cycle regulation and apoptosis. By modulating gene expression and cellular metabolism, 3-Amino-5-fluorobenzamide can induce cell cycle arrest and promote programmed cell death in certain contexts.

Molecular Mechanism

At the molecular level, 3-Amino-5-fluorobenzamide exerts its effects primarily through binding interactions with biomolecules. The compound binds to the catalytic domain of PARP, inhibiting its enzymatic activity and preventing the repair of single-strand DNA breaks . This inhibition leads to the accumulation of DNA damage, triggering cell death pathways. Additionally, 3-Amino-5-fluorobenzamide may influence the expression of genes involved in stress responses and apoptosis, further contributing to its cytotoxic effects.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 3-Amino-5-fluorobenzamide can vary over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that 3-Amino-5-fluorobenzamide remains stable under standard storage conditions, but its activity may diminish over extended periods . Long-term exposure to 3-Amino-5-fluorobenzamide in in vitro and in vivo studies has demonstrated sustained inhibition of PARP activity and persistent DNA damage, leading to chronic cellular stress and apoptosis .

Dosage Effects in Animal Models

The effects of 3-Amino-5-fluorobenzamide in animal models are dose-dependent. At lower doses, the compound can effectively inhibit PARP activity without causing significant toxicity . At higher doses, 3-Amino-5-fluorobenzamide may induce adverse effects, such as hepatotoxicity and nephrotoxicity, due to the accumulation of DNA damage and cellular stress . Threshold effects have been observed, where a specific dosage range maximizes therapeutic benefits while minimizing toxic side effects.

Metabolic Pathways

3-Amino-5-fluorobenzamide is involved in several metabolic pathways, particularly those related to DNA repair and cellular stress responses. The compound interacts with enzymes such as PARP and other DNA repair proteins, influencing metabolic flux and metabolite levels . Additionally, 3-Amino-5-fluorobenzamide may affect the synthesis and degradation of nucleotides, further impacting cellular metabolism and energy homeostasis .

Transport and Distribution

Within cells and tissues, 3-Amino-5-fluorobenzamide is transported and distributed through various mechanisms. The compound may interact with transporters and binding proteins that facilitate its uptake and localization . Once inside the cell, 3-Amino-5-fluorobenzamide can accumulate in specific compartments, such as the nucleus, where it exerts its effects on DNA repair processes . The distribution of 3-Amino-5-fluorobenzamide within tissues can also influence its therapeutic efficacy and toxicity profile.

Subcellular Localization

The subcellular localization of 3-Amino-5-fluorobenzamide is primarily within the nucleus, where it interacts with DNA repair enzymes and other nuclear proteins . Targeting signals and post-translational modifications may direct 3-Amino-5-fluorobenzamide to specific nuclear compartments, enhancing its activity and function . The localization of 3-Amino-5-fluorobenzamide within the nucleus is crucial for its role in modulating DNA repair and inducing cellular stress responses.

属性

IUPAC Name |

3-amino-5-fluorobenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7FN2O/c8-5-1-4(7(10)11)2-6(9)3-5/h1-3H,9H2,(H2,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XEBNJYARAWCSGJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C=C1N)F)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7FN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10676371 | |

| Record name | 3-Amino-5-fluorobenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10676371 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

154.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1036757-40-0 | |

| Record name | 3-Amino-5-fluorobenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10676371 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[4-(propan-2-yl)phenyl]-2-{4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}ethan-1-amine](/img/structure/B1372358.png)

![3-[(1-Cyclopropylethyl)amino]propanenitrile](/img/structure/B1372359.png)

![{2-Hydroxy-3-[2-(propan-2-yloxy)ethoxy]propyl}(methyl)amine](/img/structure/B1372360.png)

![3-({1,3-dimethyl-2-oxo-1H,2H,3H-imidazo[4,5-b]pyridin-5-yl}carbamoyl)propanoic acid](/img/structure/B1372361.png)